ML169

Übersicht

Beschreibung

ML169 (VU0405652) is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), developed under the Molecular Libraries Probe Production Centers Network (MLPCN) initiative. It exhibits an EC50 of 1.38 µM for M1 receptor activation and demonstrates high selectivity over other mAChR subtypes (M2–M5) . This compound was optimized from a novel indole-based scaffold identified via high-throughput screening (HTS) and iterative structure-activity relationship (SAR) studies. Its primary therapeutic application targets Alzheimer’s disease (AD), where M1 receptor activation is hypothesized to enhance synaptic plasticity and reduce amyloid-β pathology .

Key attributes of this compound include:

- Improved brain penetration (brain-to-plasma AUC ratio = 0.3), surpassing earlier M1 PAMs like BQCA and ML137 .

- Structural novelty: A fluorinated indole core with a pyrrole substituent, enabling enhanced potency and reduced off-target effects .

- Functional selectivity: this compound modulates M1 receptor signaling without activating β-arrestin pathways, a critical feature for minimizing adverse effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML169 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzyl group to form 5-bromo-2-fluorobenzyl bromide.

Indole Formation: The brominated and fluorinated benzyl group is then reacted with indole to form the core indole structure.

Sulfonylation: The indole derivative undergoes sulfonylation to introduce the sulfonyl group.

Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 5-methyl-1,2-oxazol-3-ylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Bromination and Fluorination: Using industrial-grade reagents and solvents.

Automated Indole Formation: Utilizing automated reactors to control temperature and reaction time.

Efficient Sulfonylation: Employing continuous flow reactors for sulfonylation.

Final Assembly: Combining the intermediates in a controlled environment to produce this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

ML169 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group, leading to the formation of desulfonylated derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Desulfonylated derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Case Study: Preclinical Models

In preclinical models, ML169 has been evaluated for its efficacy in improving cognitive deficits associated with Alzheimer's disease. Studies have indicated that this compound not only enhances cognitive function but also exhibits neuroprotective properties by modulating cholinergic signaling pathways .

Comparative Analysis of this compound and Other M1 PAMs

The following table summarizes key characteristics and findings related to this compound compared to other notable M1 PAMs:

| Compound | EC50 (μM) | Efficacy (% ACh Max) | Selectivity | Brain/Plasma Ratio |

|---|---|---|---|---|

| This compound | 1.38 | 84 | High | 0.3 |

| BQCA | 0.9 | 60 | Moderate | 0.1 |

| VU0405652 | 2.0 | 70 | High | TBD |

Note: TBD = To Be Determined

This comparison highlights that while this compound is slightly less potent than BQCA, its selectivity and brain penetration make it a promising candidate for further development .

Potential in Treating Other Psychiatric Disorders

Beyond Alzheimer's disease, this compound's mechanism may also be beneficial in treating other psychiatric disorders characterized by cholinergic dysfunction, such as schizophrenia and mood disorders. Its ability to modulate M1 receptor activity could lead to improved cognitive functions and emotional regulation in affected individuals .

Future Directions and Research Opportunities

Ongoing research aims to further optimize this compound's pharmacological profile and assess its long-term effects in vivo. Investigations into its interactions with other neurotransmitter systems could provide insights into its broader therapeutic potential.

Wirkmechanismus

ML169 acts as a positive allosteric modulator of the muscarinic acetylcholine receptor M1. It binds to an allosteric site on the receptor, enhancing the receptor’s response to acetylcholine. This modulation leads to increased signaling through the receptor, which is associated with improved cognitive function. The molecular targets include the M1 receptor, and the pathways involved are related to acetylcholine signaling .

Vergleich Mit ähnlichen Verbindungen

ML169 belongs to a class of M1 PAMs designed to address the limitations of earlier mAChR modulators. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Pharmacological Profiles of M1 PAMs

| Compound | EC50 (µM) | Selectivity (M1 vs. M2–M5) | Brain-to-Plasma AUC Ratio | Key Structural Features | Clinical Relevance |

|---|---|---|---|---|---|

| This compound | 1.38 | >100-fold | 0.3 | Fluorinated indole, pyrrole substituent | Alzheimer’s disease (preclinical) |

| BQCA | 0.12 | 10-fold | 0.1 | Quinazolinone core | AD (Phase I discontinued) |

| ML137 | 3.2 | 50-fold | 0.1 | Non-fluorinated indole | Tool compound |

| VU0405645 (15e) | 2.2 | >100-fold | N/A | Difluoroindole | Preclinical optimization lead |

Selectivity and Potency

- This compound vs. BQCA : While BQCA has a lower EC50 (0.12 µM), its selectivity for M1 over other mAChR subtypes is modest (~10-fold), leading to dose-limiting peripheral side effects. This compound’s >100-fold selectivity reduces off-target activation risks .

- This compound vs. ML137 : ML137 (EC50 = 3.2 µM) suffers from poor brain penetration and moderate potency. This compound’s fluorinated indole scaffold improves both parameters, achieving a 2.3-fold lower EC50 and 3-fold higher brain exposure .

Brain Penetration

- This compound vs. BQCA/ML137: this compound’s brain-to-plasma AUC ratio (0.3) significantly exceeds BQCA and ML137 (both 0.1), attributed to its optimized cLogP (2.8 vs. 3.5 for ML137) and reduced molecular weight .

Structural and Pharmacokinetic Advantages

- Fluorination Strategy: The introduction of fluorine at the R6 position in this compound’s indole scaffold enhances metabolic stability and receptor binding affinity compared to non-fluorinated analogs like ML137 .

- Pyrrole Substituent : Replacing a bromine atom with an N-methylpyrrole group in this compound improves solubility and reduces hERG channel inhibition risk, a common issue with earlier compounds .

Functional Outcomes in Disease Models

- In AD-relevant assays, this compound potentiates M1-mediated APPsα release (a neuroprotective fragment) with 98-fold leftward shift in the acetylcholine concentration-response curve, comparable to BQCA but with superior brain exposure .

- Unlike pan-mAChR agonists (e.g., xanomeline), this compound avoids M2/M3-mediated side effects like bradycardia and gastrointestinal dysfunction .

Biologische Aktivität

ML169, also known as VU0405652, is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a novel indole scaffold and exhibits a high degree of selectivity for the M1 receptor subtype. The compound has an effective concentration (EC50) of approximately 1.38 µM, demonstrating significant potency in modulating M1 receptor activity. Its selectivity is highlighted by a 49-fold shift in affinity compared to other mAChR subtypes (M2-M5) and a brain/plasma ratio of 0.3, indicating good central nervous system penetration .

Table 1: Key Pharmacological Data for this compound

| Property | Value |

|---|---|

| EC50 (M1 mAChR) | 1.38 µM |

| Max ACh Response | 84% |

| Selectivity (M1 vs. M2-M5) | 49-fold |

| Brain/Plasma Ratio | 0.3 |

| Predicted Hepatic Clearance | 68.6 mL/min/kg |

| CYP450 Inhibition (IC50) | 2C9: 1.4 µM, 2D6: 15 µM, 3A4: 1.5 µM |

This compound functions as a PAM by enhancing the receptor's response to acetylcholine without directly activating the receptor itself. This mechanism is particularly relevant in the context of Alzheimer's disease, where M1 receptor activity is believed to play a crucial role in cognitive function and neuroprotection. Preclinical studies indicate that this compound can shift amyloid precursor protein (APP) processing towards a non-amyloidogenic pathway, potentially reducing amyloid plaque formation associated with Alzheimer's pathology .

Case Study: Alzheimer's Disease Modulation

In a study examining this compound's effects on APP processing, researchers found that co-administration with low doses of carbachol significantly enhanced the release of soluble APP (APPsα), suggesting a disease-modifying role for M1 PAMs like this compound in Alzheimer's treatment . The combination therapy demonstrated similar efficacy to higher doses of carbachol alone, indicating that this compound can potentiate the effects of existing therapies.

Research Findings on Metabolic Stability

Further investigations into this compound's metabolic profile revealed challenges related to its clearance rates and CYP450 inhibition potential. Despite its promising pharmacological activity, this compound exhibited high predicted clearance values, raising concerns about its viability as a therapeutic agent without further optimization . Ongoing research aims to modify the compound's structure to enhance metabolic stability while maintaining its pharmacological efficacy.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| APP Processing in Alzheimer's | Enhanced APPsα release with carbachol co-administration |

| Metabolic Stability | High clearance rates; moderate CYP450 inhibition |

| Structural Optimization | Ongoing efforts to improve metabolic profile |

Q & A

Q. What is the optimal synthetic route for ML169, and how can researchers validate its structural purity?

Basic Research Question

The synthesis of this compound involves a multi-step process starting with indole derivatives. Key steps include:

Reaction of indole with methylthioglycolate in methanol-water with iodine/KI to form an ester intermediate.

Hydrolysis of the ester intermediate with LiOH in THF to yield compound 3.

Coupling with 3-amino-5-methylisoxazole using PyClU/DIEA in dichloromethane.

Oxidation with H₂O₂ in methanol-water to generate compound 15.

Final alkylation with NaH in DMSO to produce this compound .

Methodological Validation:

- Purity: Use HPLC/LC-MS to confirm >98% purity (as per MLPCN standards).

- Structural Confirmation: Employ H/C NMR and high-resolution mass spectrometry (HRMS) to verify intermediates and the final product.

- Reproducibility: Detailed protocols are available in supplementary materials of primary literature, emphasizing stoichiometric ratios and solvent conditions .

Q. How does this compound modulate non-amyloidogenic APP processing, and what experimental designs are critical for assessing its effects on APPsα release?

Advanced Research Question

this compound acts as an M1-positive allosteric modulator (PAM), shifting amyloid precursor protein (APP) processing toward the non-amyloidogenic pathway. Key experimental considerations:

-

Cell Model: Use TREx293 cells stably overexpressing human M1 receptors. Pre-treat cells with tetracycline for 48 hours to induce receptor expression .

-

Dose-Response Design:

Treatment Carbachol (CCh) This compound APPsα Release (Fold Change) Baseline 0 nM 0 µM 1.0 High CCh 10 µM 0 µM 2.5* Low CCh + this compound 100 nM 2 µM 2.4* p < 0.01 vs. baseline . -

Controls: Include DMSO vehicle controls and validate results via Western blot using anti-APPsα antibodies.

Data Interpretation:

- This compound potentiates low-dose CCh (100 nM) to mimic high-dose effects, suggesting M1-specific modulation. This aligns with Alzheimer’s disease therapeutic hypotheses .

Q. How can researchers resolve contradictions in this compound’s EC₅₀ values across different assay systems?

Advanced Research Question

Discrepancies in potency (e.g., EC₅₀ = 1.38 µM in calcium mobilization assays vs. variations in β-arrestin recruitment assays) may arise from:

- Assay-Specific Factors: Cell type (CHO vs. HEK293), receptor density, and coupling efficiency to downstream effectors (e.g., Gαq vs. β-arrestin).

- Methodological Mitigation:

Q. What strategies ensure this compound’s selectivity for M1 over other mAChR subtypes (M2-M5)?

Basic Research Question

this compound’s selectivity (>100-fold for M1) is validated via:

Radioligand Binding Assays: Compete with H-NMS in membranes expressing M1-M5 receptors.

Functional Assays: Measure calcium flux (M1/Gαq-coupled) vs. cAMP inhibition (M2/M4) or ERK phosphorylation (M3/M5).

Counter-Screening: Test against off-target GPCRs (e.g., dopamine D2, serotonin 5-HT2A) at 10 µM this compound .

Critical Parameters:

- Use cells with matched receptor expression levels to avoid artifacts.

- Validate with in vivo microdialysis in rodents to confirm brain penetrance and target engagement .

Q. How do structural modifications of this compound’s indole scaffold impact its brain penetrance and pharmacokinetic profile?

Advanced Research Question

The indole scaffold was optimized for blood-brain barrier (BBB) penetration:

- Key Modifications:

- Introduction of a tertiary amine (logP reduction from 3.5 to 2.1).

- Addition of a methylisoxazole group to enhance metabolic stability.

- PK/PD Validation:

Methodological Guidance:

- Use PAMPA-BBB assays for early-stage screening.

- Confirm in vivo exposure via LC-MS/MS of brain homogenates .

Q. What are best practices for designing in vivo studies to evaluate this compound’s efficacy in Alzheimer’s disease models?

Advanced Research Question

- Animal Models: Use APP/PS1 transgenic mice or scopolamine-induced cognitive deficit models.

- Dosing Regimen: Administer this compound (10 mg/kg, i.p.) 30 minutes before behavioral tests (e.g., Morris water maze).

- Outcome Measures:

Data Analysis:

Eigenschaften

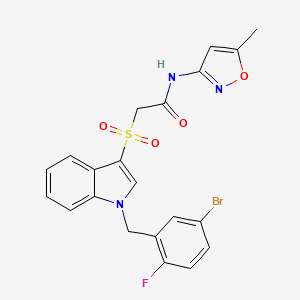

IUPAC Name |

2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYRNYRGPSAXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.